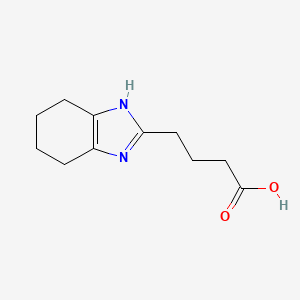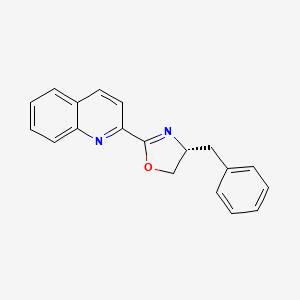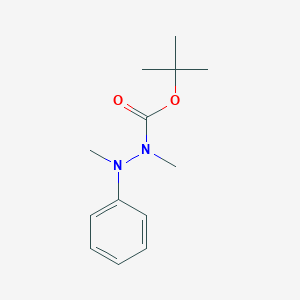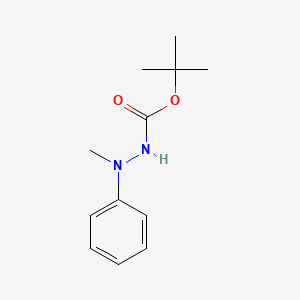
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid
Übersicht
Beschreibung
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid, also known as CPPene, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of cancer research. CPPene is a potent inhibitor of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis and repair.
Wirkmechanismus
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid inhibits ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By inhibiting ribonucleotide reductase, 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid prevents the synthesis of DNA, leading to cell death. 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid also induces apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer effects, 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid has been shown to modulate the immune system, inhibit angiogenesis, and reduce inflammation. 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid is its potent anticancer effects, making it a promising candidate for the development of new anticancer therapies. However, 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid also has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid can also have off-target effects, leading to potential toxicity in non-cancer cells.
Zukünftige Richtungen
There are several future directions for research on 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid. One area of focus is the development of new formulations of 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid that improve its solubility and bioavailability. Another area of focus is the investigation of the potential use of 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid in combination with other anticancer agents to enhance its cytotoxic effects. Additionally, there is a need for further research on the potential use of 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid in the treatment of neurodegenerative diseases and viral infections.
Wissenschaftliche Forschungsanwendungen
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid has also been shown to potentiate the cytotoxic effects of other anticancer agents, such as cisplatin and gemcitabine. In addition, 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid has been investigated for its potential use in the treatment of viral infections, such as HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-7-5-6(8(14)15)10-9(11-7)12-3-1-2-4-12/h5H,1-4H2,(H,14,15)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFMQWQERYAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171072 | |
| Record name | 1,6-Dihydro-6-oxo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid | |
CAS RN |
933759-57-0 | |
| Record name | 1,6-Dihydro-6-oxo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933759-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



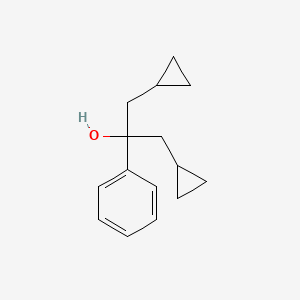
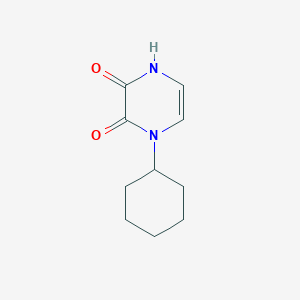
![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)

-1,2-cyclohexanediamine](/img/structure/B3332892.png)
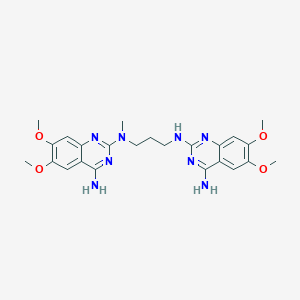
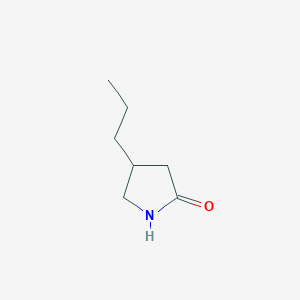
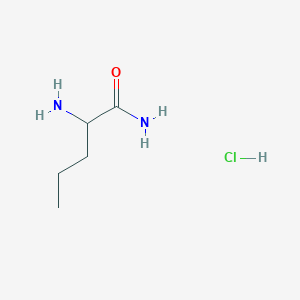

![Imidazo[2,1-b]thiazol-5-ylmethanamine](/img/structure/B3332935.png)
